

Spectroscopic and Analytical Profile of (S)-3-Boc-aminomethylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Boc-aminomethylpyrrolidine**

Cat. No.: **B121664**

[Get Quote](#)

Introduction

(S)-**3-Boc-aminomethylpyrrolidine** is a chiral building block widely utilized in medicinal chemistry and organic synthesis. Its pyrrolidine scaffold and the Boc-protected amine functionality make it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and other bioactive compounds.^[1] Accurate characterization of this compound is critical to ensure its identity, purity, and structural integrity for subsequent applications. This technical guide provides a comprehensive overview of the spectroscopic data for (S)-**3-Boc-aminomethylpyrrolidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Chemical Properties

Identifier	Value
IUPAC Name	tert-butyl N-[(3S)-pyrrolidin-3-yl]methyl]carbamate
Synonyms	(S)-3-(Boc-aminomethyl)pyrrolidine, (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
CAS Number	199175-10-5 [1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [1]
Molecular Weight	200.28 g/mol [1] [2]
Appearance	Yellow oil [1]

Spectroscopic Data

The following sections present the expected spectroscopic data for **(S)-3-Boc-aminomethylpyrrolidine**. While a complete set of experimentally-derived raw data from a single source is not publicly available, the provided data is based on typical values for the constituent functional groups and analysis of structurally similar compounds.[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of **(S)-3-Boc-aminomethylpyrrolidine**.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of **(S)-3-Boc-aminomethylpyrrolidine** is characterized by the presence of the tert-butyl group of the Boc protector, the protons of the pyrrolidine ring, and the aminomethyl side chain.

Assignment	Expected Chemical Shift (δ) ppm	Multiplicity	Integration
H on Boc group (-C(CH ₃) ₃)	~ 1.45	Singlet	9H
Pyrrolidine ring protons (-CH ₂ -)	1.50 - 2.10	Multiplet	2H
Pyrrolidine ring proton (-CH-)	2.20 - 2.50	Multiplet	1H
Aminomethyl protons (-CH ₂ -NH ₂ Boc)	2.90 - 3.20	Multiplet	2H
Pyrrolidine ring protons (-CH ₂ -N-)	2.70 - 3.40	Multiplet	4H
Amine proton (-NH-)	4.80 - 5.20	Broad Singlet	1H
Pyrrolidine amine proton (-NH-)	1.50 - 2.50	Broad Singlet	1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm and can vary depending on the solvent and concentration.[\[5\]](#)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Expected Chemical Shift (δ) ppm
Pyrrolidine ring carbon (-CH ₂ -)	~ 25 - 35
Boc group methyl carbons (-C(CH ₃) ₃)	~ 28.5
Pyrrolidine ring carbon (-CH-)	~ 35 - 45
Aminomethyl carbon (-CH ₂ -NH ₂)	~ 45 - 55
Pyrrolidine ring carbons (-CH ₂ -N-)	~ 45 - 55
Boc group quaternary carbon (-C(CH ₃) ₃)	~ 79.0
Boc group carbonyl carbon (-C=O)	~ 155.0

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm and can vary based on the solvent used.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Characteristic IR Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium
C-H Stretch (alkane)	2850 - 2980	Strong
C=O Stretch (Boc carbamate)	1680 - 1710	Strong
N-H Bend (amine)	1500 - 1600	Medium
C-N Stretch (amine)	1000 - 1250	Medium

Note: The C=O stretch of the Boc carbamate is a particularly strong and characteristic absorption.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data

For **(S)-3-Boc-aminomethylpyrrolidine** (Molecular Weight: 200.28 g/mol), the following fragments are expected in an electrospray ionization (ESI) mass spectrum in positive ion mode.

m/z	Assignment
201.16	$[\text{M}+\text{H}]^+$ (protonated molecular ion)
145.10	$[\text{M}-\text{C}_4\text{H}_8+\text{H}]^+$ (loss of isobutylene)
101.11	$[\text{M}-\text{Boc}+\text{H}]^+$ (loss of the entire Boc group)
57.07	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Note: Fragmentation patterns can vary depending on the ionization technique and the instrument parameters used.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(S)-3-Boc-aminomethylpyrrolidine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or the corresponding frequency for the available ¹H spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-2048 (or more for dilute samples).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts in both ^1H and ^{13}C spectra.

IR Spectroscopy Protocol

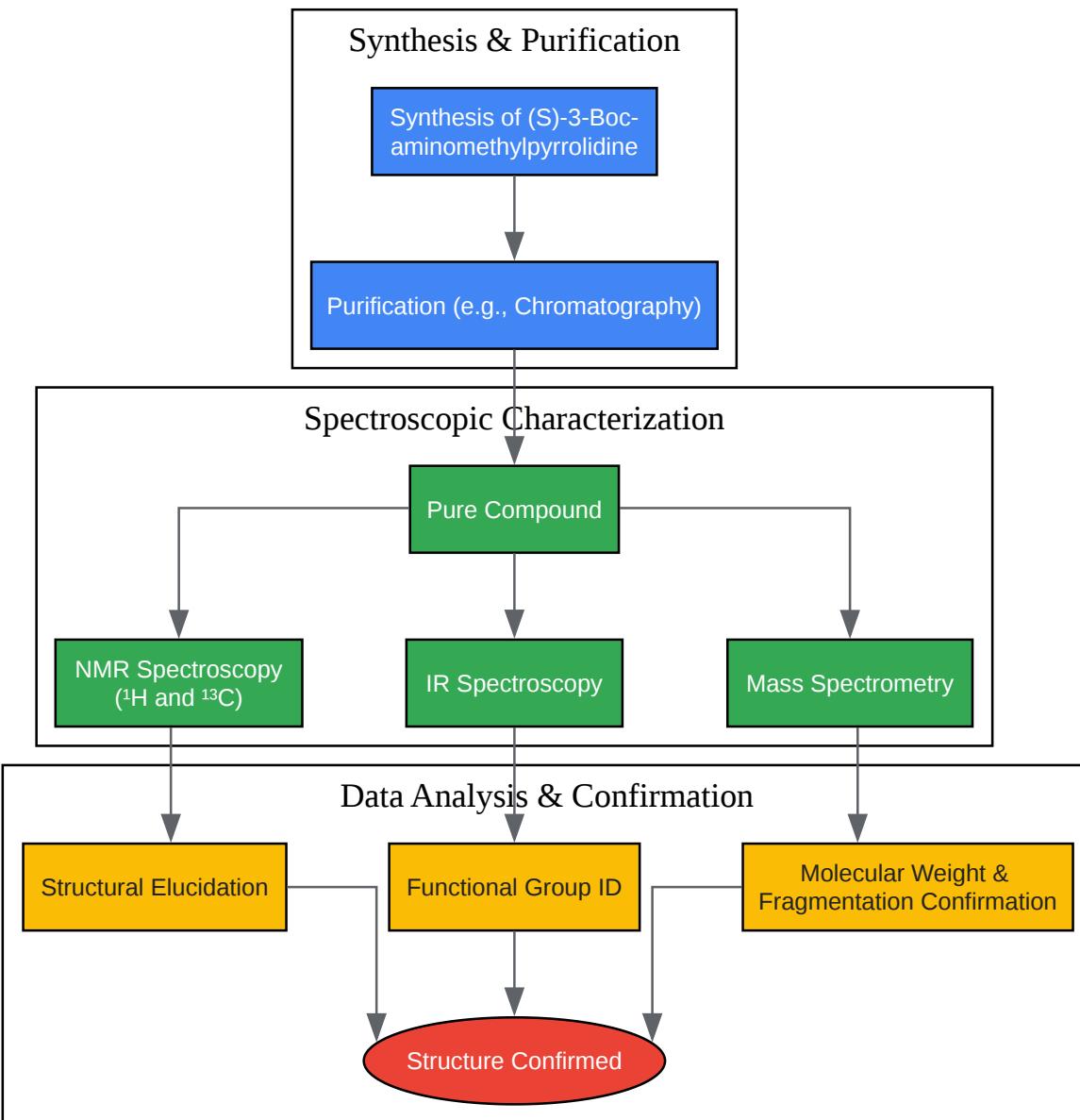
Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - As **(S)-3-Boc-aminomethylpyrrolidine** is a liquid or low-melting solid, the ATR technique is ideal.
 - Place a small drop of the sample directly onto the ATR crystal. If it is a solid, place a small amount on the crystal and apply pressure with the ATR press to ensure good contact.
- Instrument Parameters (FT-IR):
 - Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Analysis:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and analyze the fragmentation pattern.


Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **(S)-3-Boc-aminomethylpyrrolidine** (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solvent should be compatible with the mass spectrometer's mobile phase.
- Instrument Parameters (LC-MS or Direct Infusion):
 - Ionization Source: Electrospray Ionization (ESI).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
 - Mode: Positive ion mode is typically used for amines.
 - Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-300).
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizing Gas Flow and Temperature: Optimize for a stable spray and efficient desolvation.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecular ion ($[M+H]^+$).
 - Analyze the fragmentation pattern to identify characteristic losses, such as the loss of isobutylene, the entire Boc group, and the presence of the tert-butyl cation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of (S)-3-Boc-aminomethylpyrrolidine.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-3-N-Boc-aminomethyl pyrrolidine | C10H20N2O2 | CID 1519426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of (S)-3-Boc-aminomethylpyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121664#s-3-boc-aminomethylpyrrolidine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com